molecular formula C17H19N5O3 B2398460 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034352-86-6

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2398460
CAS RN: 2034352-86-6
M. Wt: 341.371
InChI Key: BHWHHZRHUXEHBW-UHFFFAOYSA-N
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Description

Furan-based compounds have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .


Synthesis Analysis

Synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.


Molecular Structure Analysis

Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis.


Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds.

Scientific Research Applications

Furan Derivatives in Heterocycle Synthesis

Research into furan derivatives, including the synthesis of thio- and furan-fused heterocycles, highlights the chemical's utility in creating novel compounds with potential therapeutic applications. These studies involve the synthesis of complex heterocyclic structures, demonstrating the versatility of furan derivatives in medicinal chemistry and drug design. For example, the synthesis of furopyranone, furopyrrolone, and thienopyrrolone derivatives from corresponding acid derivatives showcases the potential for creating new molecules with diverse biological activities (Ergun et al., 2014).

Antimicrobial and Antibacterial Activities

Further research has demonstrated the antimicrobial and antibacterial potentials of compounds synthesized from furan and pyrazole derivatives. These studies reveal that such compounds can exhibit significant activity against various bacterial strains, indicating their potential in developing new antibiotics or antimicrobial agents. The synthesis and antibacterial activity of novel oxadiazoles derived from furan compounds highlight this potential, with certain derivatives showing promising results against bacterial infections (Aghekyan et al., 2020).

Anticancer Activity

The anticancer activities of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives synthesized from furan and pyrazole compounds have also been explored. This research underscores the importance of these derivatives in developing new therapeutic agents against cancer. Some compounds have shown potent inhibitory activity against specific cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line, suggesting their potential as anticancer agents (Abdellatif et al., 2014).

Novel Pyridine and Naphthyridine Derivatives

The exploration of furan-based compounds extends to the synthesis of novel pyridine and naphthyridine derivatives. These studies contribute to the expanding library of heterocyclic compounds with potential applications in drug development and other fields of chemical research. The process involves complex reactions that yield new compounds with unique structures and properties, further demonstrating the versatility of furan derivatives in synthetic organic chemistry (Abdelrazek et al., 2010).

Mechanism of Action

New furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities . DNA flow cytometric study of pyridine carbohydrazide 4 and N-phenyl triazinone 7 demonstrated G2/M phase cell cycle disruptions . Accumulation of cells in the pre-G1 phase and positive annexin V/PI staining, which may be caused by degeneration or fragmentation of the genetic components, suggested that cell death occurs via an apoptotic cascade .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-11-16(14-5-4-10-25-14)12(2)22(19-11)9-8-18-17(24)13-6-7-15(23)21(3)20-13/h4-7,10H,8-9H2,1-3H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWHHZRHUXEHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=NN(C(=O)C=C2)C)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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